molecular formula C13H16O3 B1335097 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde CAS No. 872183-27-2

3-Allyl-4-ethoxy-5-methoxy-benzaldehyde

Cat. No.: B1335097
CAS No.: 872183-27-2
M. Wt: 220.26 g/mol
InChI Key: KQKITKAUHIZELC-UHFFFAOYSA-N
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Description

Contextualization within Benzaldehyde (B42025) Derivatives Research

Benzaldehyde derivatives are a class of organic compounds characterized by a benzene (B151609) ring substituted with a formyl (-CHO) group. techvina.vn Research into these derivatives is extensive, as the reactivity of the aldehyde group allows for a wide range of chemical transformations, including oxidation to carboxylic acids and reduction to alcohols. The benzene ring itself can be functionalized with various substituents, which modulate the molecule's electronic properties, solubility, and steric profile.

The synthesis of specifically substituted benzaldehydes is a key objective in organic chemistry, aimed at creating valuable building blocks for more complex molecules. liberty.edu Methodologies often focus on achieving high yields and regioselectivity, employing techniques from classical organic reactions to modern catalytic cross-coupling procedures. acs.orgresearchgate.net Compounds like 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde are products of this synthetic pursuit, designed to serve as intermediates in multi-step synthetic pathways. The presence of the allyl group, for instance, provides an additional site for chemical modification, such as through addition reactions or rearrangements.

Significance in Natural Product Chemistry and Synthetic Analogues

While the simplest aromatic aldehyde, benzaldehyde, is found in a variety of natural sources like almonds and cherries, more complex, polysubstituted derivatives are often the result of laboratory synthesis. techvina.vn Fungi, for example, have been found to produce various benzaldehyde derivatives, some of which exhibit antifungal properties. acs.org

There is no widespread reporting of this compound as a naturally occurring compound. Its significance, therefore, lies primarily in its role as a synthetic analogue. Chemists often design such analogues to mimic, enhance, or modify the biological activity of known natural products. By systematically altering the substitution pattern on the benzaldehyde ring, researchers can probe structure-activity relationships and develop novel compounds with desired properties. The structural similarity to other synthetic intermediates, such as 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde (B1270941), underscores its position within a family of compounds used for targeted chemical synthesis. chemicalbook.com

Overview of Current Research Landscape and Gaps

The current research landscape for this compound itself is not extensive, with specific studies on this exact molecule being limited. Its primary role appears to be as a specialized chemical intermediate. However, the research context can be inferred from studies on closely related structures. For example, the related compound 3-ethoxy-4-methoxybenzaldehyde (B45797) is utilized as an intermediate in the synthesis of pharmaceutical compounds. sigmaaldrich.comgoogle.com This suggests a potential application for this compound as a precursor in medicinal chemistry.

A significant gap in the literature is the lack of detailed investigation into the specific biological activities or material properties of this compound as a final product. Most research implicitly positions it as a stepping stone toward more complex molecular targets. Future research could focus on screening this compound and its immediate derivatives for unique biological effects, leveraging the combination of its functional groups. Further exploration into its utility in tandem or one-pot synthesis reactions could also represent a valuable contribution to the field of organic synthesis. liberty.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-3-methoxy-5-prop-2-enylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-4-6-11-7-10(9-14)8-12(15-3)13(11)16-5-2/h4,7-9H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKITKAUHIZELC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1OC)C=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389770
Record name 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872183-27-2
Record name 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 3 Allyl 4 Ethoxy 5 Methoxy Benzaldehyde

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic routes.

Fragmentation Strategies for the Aldehyde Moiety

A primary disconnection strategy involves the aldehyde group. The formyl group can be introduced in the final step of the synthesis. This disconnection leads to a precursor molecule, 1-allyl-2-ethoxy-3-methoxybenzene. The introduction of the aldehyde can be achieved through various formylation reactions.

Another approach is to carry the aldehyde functionality through the synthetic sequence, starting from a pre-functionalized aromatic ring. This would involve a starting material like vanillin (B372448) or isovanillin (B20041), which already contains an aldehyde and methoxy (B1213986) group.

Approaches to Aromatic Ring Substitution Patterns

The arrangement of the ethoxy and methoxy groups on the aromatic ring is a key consideration. A logical retrosynthetic disconnection is to break the ether linkages. This suggests a catechol-type precursor which can be selectively etherified. For instance, starting from a dihydroxy-methoxy-allyl-benzene derivative, the ethoxy and methoxy groups can be introduced sequentially.

Introduction of the Allyl Side Chain

The allyl group can be introduced via a Claisen rearrangement of an allyl ether precursor. masterorganicchemistry.com This is a powerful and regioselective method for introducing allyl groups ortho to a hydroxyl group. Retrosynthetically, this means disconnecting the allyl group from the aromatic ring to an intermediate with an allyloxy group. This allyloxy precursor can be synthesized from a corresponding phenol (B47542) and an allyl halide.

Direct Synthesis and Derivatization of the Benzaldehyde (B42025) Core

A plausible forward synthesis of 3-allyl-4-ethoxy-5-methoxy-benzaldehyde can be devised based on the retrosynthetic analysis. A common starting material for such a synthesis is 4-hydroxy-3-methoxybenzaldehyde (vanillin).

A key intermediate in the synthesis of the target molecule is 3-allyl-4-hydroxy-5-methoxy-benzaldehyde (B1270941). This intermediate can be synthesized from 4-(allyloxy)-3-methoxybenzaldehyde (B1271678) through a Claisen rearrangement. In one reported synthesis, 4-(allyloxy)-3-methoxybenzaldehyde is dissolved in N-methylpyrrolidone and heated using microwave irradiation at 200°C for 3 hours to yield 3-allyl-4-hydroxy-5-methoxy-benzaldehyde in high yield. chemicalbook.com

Table 1: Synthesis of 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde

Starting Material Reagents and Conditions Product Yield

Etherification Reactions for Ethoxy and Methoxy Group Installation

With the 3-allyl-4-hydroxy-5-methoxy-benzaldehyde intermediate in hand, the final step is the etherification of the remaining hydroxyl group to an ethoxy group. This can be achieved through a Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. In this case, the phenoxide of the intermediate would be reacted with an ethylating agent like ethyl bromide or diethyl sulfate (B86663) in the presence of a base.

Table 2: Potential Ethylation Reaction

Starting Material Reagents Base Product

Formylation Reactions on Substituted Aromatic Rings

As discussed in the retrosynthetic analysis, another synthetic strategy involves formylating a substituted aromatic ring as a final step. Several classic organic reactions can be employed for this purpose, depending on the nature of the substrate.

Reimer-Tiemann Reaction: This reaction is used for the ortho-formylation of phenols using chloroform (B151607) and a strong base. mychemblog.comnrochemistry.comwikipedia.org The reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate. nrochemistry.comwikipedia.org

Duff Reaction: The Duff reaction is another method for the formylation of phenols, particularly those with electron-donating substituents. dbpedia.orgwikipedia.org It uses hexamine as the formylating agent in the presence of an acid. dbpedia.orgwikipedia.org

Vilsmeier-Haack Reaction: This reaction allows for the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, which is typically formed from a substituted amide (like DMF) and phosphorus oxychloride. organic-chemistry.orgwikipedia.org

The choice of formylation method would depend on the specific precursor and the desired regioselectivity.

Allylation Techniques for Aryl Systems

The introduction of an allyl group onto an aromatic system is a critical step in the synthesis of the target compound. While direct Friedel-Crafts allylation of aromatic rings is possible, it often suffers from issues like polyalkylation and carbocation rearrangements. Therefore, more controlled, indirect methods are generally preferred for complex molecules.

A robust and widely used two-step method involves the O-allylation of a phenol followed by a thermal or catalyzed rearrangement. organic-chemistry.org This process, known as the Williamson ether synthesis followed by a Claisen rearrangement, is a cornerstone of aryl allylation. byjus.comwikipedia.org

Williamson Ether Synthesis (O-Allylation): The first step involves the conversion of a phenolic hydroxyl group into an allyl ether. This is typically achieved by reacting the phenol with an allyl halide, such as allyl bromide, in the presence of a base. organic-synthesis.comwikipedia.org The base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the allyl halide in a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org Common bases and solvents are chosen to optimize reaction conditions. byjus.comfrancis-press.com

Reagent TypeExamplesRole in Reaction
Phenolic Substrate 4-Hydroxy-5-methoxybenzaldehydeStarting material containing the -OH group to be allylated.
Allylating Agent Allyl bromide, Allyl chlorideProvides the allyl group for the ether linkage.
Base Potassium carbonate (K₂CO₃), Sodium hydride (NaH)Deprotonates the phenol to form the reactive phenoxide ion.
Solvent Acetone, Acetonitrile, Dimethylformamide (DMF)Provides the medium for the reaction; polarity can influence rate. wikipedia.org

This table summarizes the typical reagents used in the Williamson ether synthesis for O-allylation of phenols.

Multi-Step Synthesis from Precursor Molecules

The synthesis of this compound is best approached through a logical sequence of reactions starting from readily available precursors. A plausible and efficient pathway involves the initial synthesis of a key phenolic intermediate, followed by O-allylation, a strategic rearrangement, and final functionalization.

O-Allylation: Conversion of the phenolic group of 4-hydroxy-5-methoxybenzaldehyde to an allyl ether.

Claisen Rearrangement: Migration of the allyl group from the oxygen atom to the C3 position of the aromatic ring.

O-Ethylation: Conversion of the newly formed phenolic group at C4 to an ethoxy group.

Synthesis Routes from Vanillin or Isovanillin Analogues

The key intermediate, 4-hydroxy-5-methoxybenzaldehyde, is an isomer of the common natural product vanillin (4-hydroxy-3-methoxybenzaldehyde). While not as common as vanillin, its synthesis can be achieved from related precursors. For instance, synthetic routes can be devised starting from compounds like 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde) through regioselective methylation or from 5-bromovanillin, which involves displacement of the bromine atom. sciencemadness.org The accessibility of these vanillin-related starting materials makes them valuable in constructing the required substitution pattern.

Application of Claisen Rearrangement or Related Pericyclic Reactions

The Claisen rearrangement is the pivotal step in this synthetic sequence for installing the allyl group at the correct position (C3). vedantu.com This reaction is a vedantu.comvedantu.com-sigmatropic rearrangement, a type of pericyclic reaction that proceeds through a concerted, cyclic transition state. wikipedia.orgnih.gov

When the intermediate, 4-allyloxy-5-methoxybenzaldehyde , is heated, the allyl group migrates from the ether oxygen to the ortho position of the ring. organic-chemistry.org Since the C5 position is substituted with a methoxy group, the migration occurs exclusively at the unsubstituted C3 position. This reaction is intramolecular and highly regioselective, leading to the formation of 3-allyl-4-hydroxy-5-methoxybenzaldehyde . acs.org The driving force for this rearrangement is the formation of a stable phenol from an aryl ether. wikipedia.org The reaction proceeds through a chair-like six-membered transition state, which is generally favored. organic-chemistry.org

Chemoselective Functional Group Transformations

Following the successful installation of the allyl group via Claisen rearrangement, the final step is the ethylation of the newly formed hydroxyl group at the C4 position. This transformation must be chemoselective, targeting the phenolic hydroxyl group without reacting with other functional groups in the molecule, namely the aldehyde and the allyl double bond.

This is typically accomplished using a Williamson ether synthesis, reacting the phenolic intermediate (3-allyl-4-hydroxy-5-methoxybenzaldehyde) with an ethylating agent like ethyl bromide or diethyl sulfate in the presence of a mild base such as potassium carbonate. The conditions are chosen to be gentle enough to avoid side reactions, thus ensuring the selective formation of the desired this compound product.

Green Chemistry Approaches and Process Optimization in Synthesis

In modern organic synthesis, there is a significant emphasis on developing environmentally benign and efficient processes. Green chemistry principles can be applied to the synthesis of this compound, particularly in the Claisen rearrangement step, which traditionally requires high temperatures and long reaction times.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. mdpi.com The application of microwave irradiation can dramatically reduce reaction times and often improve yields for the Claisen rearrangement. researchgate.net The mechanism involves the efficient heating of polar molecules and solvents through dielectric heating, leading to a rapid increase in temperature and reaction rate.

For a related transformation, the microwave-assisted Claisen rearrangement of 4-allyloxy-3-methoxybenzaldehyde to 3-allyl-4-hydroxy-3-methoxybenzaldehyde was completed in 3 hours at 200°C, affording a high yield of 92%. This represents a significant improvement over conventional heating methods, which can take much longer. rsc.org The use of a high-boiling, polar solvent like N-methylpyrrolidone (NMP) is common in these protocols to allow for high reaction temperatures to be reached safely. researchgate.net

Heating MethodTemperatureDurationYield (%)Reference
Microwave Irradiation 200 °C3 hours92% nih.gov
Conventional (Oil Bath) ~200-250 °C8-24 hoursVariable scirp.org

This table compares typical reaction conditions and outcomes for the Claisen rearrangement of an allyl aryl ether using microwave irradiation versus conventional heating, demonstrating the efficiency of the microwave-assisted protocol.

Solvent-Free or Environmentally Benign Solvent Systems

In other related syntheses, such as the etherification of vanillin, reactions can be performed using a large excess of one reactant, like epichlorohydrin, which also acts as the solvent. phasetransfercatalysis.com This approach, while not entirely solvent-free, minimizes the use of additional non-reagent solvents. Subsequent recovery of the excess reactant by distillation further improves the method's efficiency and environmental standing. phasetransfercatalysis.com These examples highlight a clear trend towards developing synthetic routes that are less reliant on traditional organic solvents.

Catalytic Methods for Enhanced Selectivity and Yield

Catalysis is fundamental to modern organic synthesis, enabling reactions to proceed with greater speed, selectivity, and efficiency under milder conditions. For the synthesis of substituted benzaldehydes and their precursors, various catalytic systems have been explored.

Lewis Acid Catalysis: Soft Lewis acids like anhydrous zinc chloride have been effectively used as catalysts in the synthesis of functionally substituted benzaldehydes. core.ac.ukresearchgate.net A key advantage of using a soft Lewis acid is that it does not form strong, deactivating complexes with the aldehyde product or other functional groups present in the molecule, thus preserving their integrity. core.ac.ukresearchgate.net

Phase-Transfer Catalysis (PTC): In etherification reactions, which are crucial for installing the ethoxy group, phase-transfer catalysis is a powerful technique. Catalysts such as tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride facilitate the reaction between a water-soluble phenoxide and an organic-soluble alkylating agent. google.comphasetransfercatalysis.com This method enhances reaction rates and allows for the use of milder bases and lower temperatures. researchgate.net

Organocatalysis: Organic amines, such as tetrahydropyrrole (THP) and its derivatives, have been shown to catalyze the formation of aromatic aldehydes from simpler aliphatic aldehydes through a sequence of condensation, cycloaddition, and dehydrogenation. nih.gov This approach offers a metal-free alternative for constructing the aromatic aldehyde core. nih.gov

The table below summarizes various catalysts used in reactions relevant to the synthesis of this compound.

Catalyst TypeSpecific Catalyst ExampleRelevant ReactionReference
Lewis AcidZinc Chloride (ZnCl₂)Synthesis of Substituted Benzaldehydes core.ac.ukresearchgate.net
Phase-TransferTetrabutylammonium Bromide (TBAB)Etherification of Vanillin phasetransfercatalysis.com
Phase-TransferBenzyltriethylammonium ChlorideEtherification of Isovanillin google.com
OrganocatalystDiphenyl Prolinol Trimethylsilyl EtherAromatization to form p-methyl benzaldehyde nih.gov
Transition MetalTriruthenium DodecacarbonylAllylation of Aldehydes acs.org

Simplified Work-up and Product Isolation Procedures

Simplifying the process of isolating and purifying the final product is a key goal for improving the efficiency and scalability of a synthesis. Traditional methods often involve laborious liquid-liquid extractions and chromatographic purification. chemicalbook.com However, advancements in reaction design, particularly those employing green chemistry principles, have led to significantly streamlined work-up procedures.

For instance, in the synthesis of 3-ethoxy-4-methoxybenzaldehyde (B45797) using water as a solvent, the product precipitates directly from the reaction mixture as a solid. google.com The isolation process is reduced to a simple suction filtration, yielding a high-purity product without the need for extraction or chromatography. google.com

Another example of a simplified procedure is seen in the etherification of vanillin, where the work-up involves diluting the reaction mixture with ethyl acetate (B1210297), washing with brine and water, and then crystallizing the product from a solvent like isopropyl alcohol. phasetransfercatalysis.com This method avoids chromatography, which is often a bottleneck in scaling up production. phasetransfercatalysis.com

Work-up StepTraditional Method chemicalbook.comSimplified Method google.comAlternative Simplified Method phasetransfercatalysis.com
Initial Step Dilute with water-Dilute with ethyl acetate
Separation Extract with dichloromethaneSuction filtrationWash with brine and water
Purification Wash with NaCl solution, dry, evaporate solvent-Dry, evaporate solvent
Final Isolation Column chromatographyProduct obtained directlyCrystallization from isopropyl alcohol

Novel Synthetic Routes and Exploration of Reaction Conditions

The ongoing development of novel synthetic methodologies provides new avenues for the efficient construction of complex molecules like this compound. Research into phase-transfer catalysis, organometallic reagents, and photochemical or electrochemical methods aims to provide more sustainable, selective, and high-yielding synthetic pathways.

Investigation of Phase-Transfer Catalysis in Etherification

Phase-transfer catalysis (PTC) is a highly effective technique for performing reactions between reagents located in different immiscible phases, such as a solid-liquid (S-L) or liquid-liquid (L-L) system. researchgate.net The etherification of a phenolic hydroxyl group, a key step in synthesizing the target compound from a precursor like 3-allyl-4-hydroxy-5-methoxybenzaldehyde, is particularly well-suited to PTC.

In this method, a quaternary ammonium (B1175870) salt, such as tetrabutylammonium bromide (TBAB), acts as the catalyst. phasetransfercatalysis.comresearchgate.net It transports the phenoxide anion from the aqueous or solid phase into the organic phase, where it can react with an alkylating agent (e.g., ethyl bromide). A patented method for synthesizing the precursor 3-ethoxy-4-methoxybenzaldehyde from isovanillin utilizes benzyltriethylammonium chloride as a phase-transfer catalyst in a water/ethyl bromide system with sodium hydroxide (B78521) as the base. google.com This process achieves a high yield (94.8%) and purity (99.9%) through a simple and safe operation that avoids organic solvents. google.com The PTC approach can eliminate the need to generate a salt byproduct and may allow the reaction to proceed without a strong base, further simplifying the process. phasetransfercatalysis.com

Utilization of Organometallic Reagents in Allylation

The introduction of the allyl group onto the aromatic ring is a critical transformation. Organometallic reagents are powerful tools for forming carbon-carbon bonds with high precision. The catalytic enantioselective allylation of aldehydes using organometallic reagents like allylic silanes, stannanes, and boranes is a well-established field. acs.orgresearchgate.net

More advanced one-pot procedures have been developed for synthesizing substituted benzaldehydes, which protect the reactive aldehyde group in situ as a stable intermediate, allowing for subsequent cross-coupling with highly reactive organometallic reagents like organolithiums. rug.nlacs.org This strategy prevents unwanted side reactions and allows for the efficient construction of highly functionalized molecules. rug.nlacs.org

Furthermore, dual catalytic systems combining photoredox catalysis with transition metals have emerged as a novel approach. A recently developed method uses a dual cobalt and chromium photoredox system to achieve the allylation of aldehydes. dlut.edu.cnorganic-chemistry.org In this process, a reactive allyl-Cr(III) complex is generated in situ, which then couples with the aldehyde to form the desired homoallylic alcohol. organic-chemistry.org This method operates under mild conditions and demonstrates excellent functional group tolerance. organic-chemistry.org

Exploration of Photochemical or Electrochemical Syntheses

Harnessing the energy of light (photochemistry) or electricity (electrochemistry) offers innovative and sustainable alternatives to traditional thermally-driven reactions. These methods can often be performed at ambient temperature and pressure, reducing energy consumption and enabling unique chemical transformations.

Electrochemical Synthesis: The electrochemical modification of vanillin and its derivatives is an area of active research, highlighted as a promising contribution to green chemistry. rsc.orgfraunhofer.deresearchgate.net Electrochemical methods can be used for the selective oxidation of a precursor like 4-hydroxy-3-methoxybenzyl alcohol to vanillin, providing a pathway that is efficient, environmentally friendly, and has a high product yield. google.com These electrosynthetic processes are often free of hazardous reagents and can be performed in flow reactors, paving the way for industrial application. rsc.orgnih.gov

Photochemical Synthesis: Photochemistry offers unique pathways for activating molecules. Aromatic aldehydes, including benzaldehyde and its derivatives, possess interesting photochemical properties and can act as photoinitiators or even photocatalysts for certain transformations. beilstein-journals.orgresearchgate.net Light can be used to promote the synthesis of aldehydes or to drive subsequent reactions. figshare.comacs.org For instance, a dual photoredox/chromium-catalyzed radical allylation of aldehydes has been developed that proceeds under visible light irradiation at room temperature, demonstrating a sustainable and efficient route to complex alcohol building blocks. dlut.edu.cnorganic-chemistry.org

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Allyl 4 Ethoxy 5 Methoxy Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR for Allylic and Aromatic Proton Assignments

The ¹H NMR spectrum of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde is predicted to exhibit distinct signals corresponding to the aldehyde, aromatic, allylic, ethoxy, and methoxy (B1213986) protons.

Aldehyde Proton: A singlet is anticipated in the downfield region, typically around δ 9.8 ppm, characteristic of a benzaldehyde (B42025) proton.

Aromatic Protons: Two singlets are expected for the two aromatic protons, likely appearing in the region of δ 7.0-7.5 ppm. The electronic effects of the surrounding substituents will influence their precise chemical shifts.

Allylic Protons: The allyl group will give rise to a more complex set of signals. The methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring are expected to appear as a doublet around δ 3.4 ppm. The vinyl protons (=CH₂) will show two signals, likely as doublets of doublets, around δ 5.0-5.2 ppm, while the internal vinyl proton (-CH=) will present as a multiplet in the δ 5.9-6.1 ppm range.

Ethoxy Protons: The ethoxy group will be represented by a quartet for the methylene protons (-OCH₂-) around δ 4.1 ppm and a triplet for the methyl protons (-CH₃) around δ 1.4 ppm, showing the typical ethyl group splitting pattern.

Methoxy Protons: A sharp singlet for the methoxy protons (-OCH₃) is predicted to be around δ 3.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aldehyde (-CHO)~9.8Singlet
Aromatic (Ar-H)~7.0-7.5Two Singlets
Allyl (-CH₂-CH=CH₂)~3.4Doublet
Allyl (-CH₂-CH=CH₂)~5.9-6.1Multiplet
Allyl (-CH₂-CH=CH₂)~5.0-5.2Doublets of Doublets
Ethoxy (-OCH₂CH₃)~4.1Quartet
Ethoxy (-OCH₂CH₃)~1.4Triplet
Methoxy (-OCH₃)~3.9Singlet

Carbon-13 (¹³C) NMR for Aromatic and Aliphatic Carbon Framework

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Aldehyde Carbonyl: The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the highly deshielded region of δ 190-192 ppm.

Aromatic Carbons: The six aromatic carbons will show signals between δ 110-160 ppm. The carbons bearing the oxygen substituents (C-4 and C-5) will be the most downfield in this region.

Allylic Carbons: The three carbons of the allyl group are predicted to appear in the aliphatic region, with the methylene carbon (-CH₂-) around δ 34 ppm and the vinyl carbons (=CH₂ and -CH=) between δ 115-137 ppm.

Ethoxy and Methoxy Carbons: The methylene carbon of the ethoxy group is expected around δ 64 ppm, and its methyl carbon around δ 15 ppm. The methoxy carbon should appear around δ 56 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde (C=O)~191
Aromatic (C-1, C-CHO)~130
Aromatic (C-2, C-6)~110-115
Aromatic (C-3, C-allyl)~138
Aromatic (C-4, C-OEt)~150
Aromatic (C-5, C-OMe)~153
Allyl (-CH₂-)~34
Allyl (-CH=)~137
Allyl (=CH₂)~116
Ethoxy (-OCH₂-)~64
Ethoxy (-CH₃)~15
Methoxy (-OCH₃)~56

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While experimental 2D NMR data is not available, a theoretical analysis highlights its potential for structural elucidation.

COSY (Correlation Spectroscopy): Would confirm proton-proton couplings, for instance, between the methylene and vinyl protons of the allyl group, and between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between protons and the carbons they are attached to, confirming the assignments made in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons. This would be crucial for unambiguously assigning the positions of the substituents on the aromatic ring. For example, correlations would be expected between the aldehyde proton and the aromatic carbons C-2 and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about through-space proximity of protons, which can help to confirm the spatial arrangement of the substituents.

Solid-State NMR for Crystalline Forms

Solid-state NMR could be employed to study the compound in its crystalline form. This technique can provide information about polymorphism (the existence of different crystal structures), molecular packing, and local molecular motion in the solid state.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.

C=O Stretch (Aldehyde): A strong, sharp absorption band is predicted in the region of 1680-1700 cm⁻¹, which is characteristic of the carbonyl group of an aromatic aldehyde.

C-H Stretch (Aromatic and Alkene): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretches of the allyl group's double bond would also appear in this region.

C-H Stretch (Aliphatic): The C-H stretching vibrations of the allyl methylene group and the ethoxy and methoxy groups are anticipated in the 2850-2980 cm⁻¹ range.

C=C Stretch (Aromatic and Alkene): Aromatic ring C=C stretching vibrations will likely produce several bands in the 1450-1600 cm⁻¹ region. The C=C stretch of the allyl group is expected around 1640 cm⁻¹.

C-O Stretch (Ether): Strong C-O stretching bands for the ethoxy and methoxy groups are predicted in the 1030-1275 cm⁻¹ region.

=C-H Bending (Alkene): Out-of-plane bending vibrations for the vinyl group of the allyl substituent are expected to produce characteristic bands in the 910-990 cm⁻¹ region.

Table 3: Predicted FTIR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aldehyde C=O Stretch~1690Strong
Aromatic C=C Stretch~1600, ~1500, ~1450Medium to Strong
Alkene C=C Stretch~1640Medium
Aromatic/Alkene C-H Stretch>3000Medium
Aliphatic C-H Stretch2850-2980Medium
Ether C-O Stretch1030-1275Strong
Alkene =C-H Bend910-990Medium to Strong

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides valuable insights into the vibrational modes of this compound, complementing infrared spectroscopy data. The analysis focuses on the characteristic frequencies of its functional groups, including the aromatic ring, aldehyde, allyl, ethoxy, and methoxy moieties. The Raman spectrum is characterized by distinct bands corresponding to stretching and bending vibrations.

The aromatic ring exhibits several characteristic bands. The C-C stretching vibrations within the benzene (B151609) ring typically appear in the 1400-1650 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹. In-plane and out-of-plane C-H bending vibrations contribute to the fingerprint region of the spectrum.

The aldehyde group presents a strong C=O stretching band, which is a prominent feature in the Raman spectrum, typically found in the range of 1680-1715 cm⁻¹. The C-H stretch of the aldehyde group is also identifiable, usually appearing between 2700 and 2900 cm⁻¹.

The allyl group introduces several unique vibrational modes. The C=C double bond stretch is expected to produce a band around 1640-1650 cm⁻¹. The C-H stretching vibrations of the vinyl group (=CH and =CH₂) are found above 3000 cm⁻¹.

Vibrations associated with the ethoxy and methoxy groups include C-O stretching modes, typically located in the 1000-1300 cm⁻¹ region. The symmetric and asymmetric stretching and bending vibrations of the methyl (CH₃) and methylene (CH₂) groups from the ethoxy and methoxy substituents are observed in the 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹ ranges, respectively. A study on similar molecules like 4-ethoxybenzaldehyde (B43997) helps in assigning these modes, with torsional modes for alkoxy groups expected at low wavenumbers. mdpi.com

Table 1: Predicted Raman Vibrational Modes for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
AldehydeC=O Stretch1680 - 1715
AldehydeC-H Stretch2700 - 2900
Allyl GroupC=C Stretch1640 - 1650
Allyl Group=C-H Stretch3000 - 3100
Aromatic RingC-C Stretch1400 - 1650
Aromatic RingC-H Stretch3000 - 3100
Ether GroupsC-O Stretch1000 - 1300
Alkyl GroupsC-H Stretch2850 - 3000

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous determination of the elemental composition of a molecule. For this compound, HRMS provides a highly accurate mass measurement, allowing for the confirmation of its molecular formula.

The molecular formula for this compound is C₁₃H₁₆O₃. Based on this formula, the calculated exact mass (monoisotopic mass) is 220.10994 Da. guidechem.com Experimental determination via HRMS, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a mass measurement with high precision (typically within 5 ppm). This level of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby confirming the identity of the target molecule.

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₃H₁₆O₃
Calculated Exact Mass220.10994 Da
Nominal Mass220 Da

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of the compound by analyzing its fragmentation patterns. In an MS/MS experiment, the protonated molecule or molecular ion ([M+H]⁺ or M⁺·) is selected and subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions.

The fragmentation of this compound is expected to proceed through several key pathways, based on the fragmentation of similar substituted benzaldehydes. researchgate.net

Key fragmentation pathways likely include:

Loss of the formyl radical: A primary fragmentation could be the loss of the CHO group (29 Da), leading to a significant fragment ion.

Cleavage of ether bonds: The ethoxy and methoxy groups can undergo cleavage. This may involve the loss of an ethyl radical (•C₂H₅, 29 Da) or a methyl radical (•CH₃, 15 Da).

Allyl group rearrangements: The allyl group can undergo rearrangements and cleavage. A common fragmentation is the loss of the allyl radical (•C₃H₅, 41 Da).

Combined losses: Sequential losses, such as the loss of a methyl radical followed by carbon monoxide, are also plausible fragmentation routes observed in related methoxy-substituted aromatic compounds. nist.gov

Analysis of these fragmentation pathways provides a detailed structural fingerprint of the molecule, confirming the connectivity of the allyl, ethoxy, and methoxy substituents on the benzaldehyde core.

Table 3: Plausible MS/MS Fragment Ions and Neutral Losses

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPlausible Identity of Loss
221 ([M+H]⁺)20615•CH₃ (Methyl radical)
221 ([M+H]⁺)19229•C₂H₅ (Ethyl radical)
221 ([M+H]⁺)19328CO (Carbon monoxide)
221 ([M+H]⁺)18041•C₃H₅ (Allyl radical)

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) is an essential technique for assessing the purity of this compound and identifying any volatile impurities. In this method, the sample is vaporized and separated based on its components' boiling points and interactions with the GC column's stationary phase.

A typical GC analysis would show a major peak corresponding to the elution of this compound at a specific retention time. The purity of the compound can be estimated by integrating the area of this peak relative to the total area of all peaks in the chromatogram.

The mass spectrometer, coupled to the gas chromatograph, provides mass spectra for each eluting peak. The mass spectrum of the main peak would be compared against a library or known spectrum to confirm the identity of the compound. Impurities, such as residual starting materials, solvents, or byproducts from the synthesis, would appear as separate peaks with their own characteristic retention times and mass spectra, allowing for their identification and quantification. Data for related compounds like 3-ethoxy-4-methoxybenzaldehyde (B45797) are available in spectral databases. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within this compound. The primary chromophore in this molecule is the substituted benzaldehyde system. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum is expected to exhibit absorption bands characteristic of substituted aromatic aldehydes. These typically include:

An intense band in the 250-320 nm range, corresponding to the π → π* electronic transition of the conjugated aromatic system. The presence of electron-donating groups (ethoxy, methoxy, and allyl) on the benzene ring is expected to cause a bathochromic (red) shift of this absorption maximum to a longer wavelength compared to unsubstituted benzaldehyde.

A weaker band at a longer wavelength, typically above 300 nm, which can be attributed to the n → π* transition of the carbonyl (C=O) group. This transition is often less intense and can sometimes be obscured by the stronger π → π* band.

Analysis of the absorption maxima (λ_max) and molar absorptivity provides information about the electronic structure of the molecule. For comparison, p-methoxybenzaldehyde shows a strong absorption peak around 285 nm. nist.govnist.gov The additional substituents in this compound would likely shift this peak further.

Table 4: Expected UV-Vis Absorption Data

Electronic TransitionExpected λ_max Range (nm)Chromophore
π → π250 - 320Substituted Benzene Ring / Carbonyl
n → π> 300Carbonyl (Aldehyde)

Solvatochromic Studies and Environmental Effects

Solvatochromism refers to the change in a substance's color—and more broadly, its absorption or emission spectra—in response to the polarity of the solvent in which it is dissolved. Such studies are crucial for understanding the electronic ground and excited states of a molecule and its interactions with its immediate environment. For a molecule like this compound, with its polar benzaldehyde group and various substituents, significant solvatochromic shifts would be anticipated.

A systematic investigation would involve dissolving the compound in a range of solvents with varying polarities, from non-polar (e.g., hexane, cyclohexane) to polar aprotic (e.g., acetone, DMSO) and polar protic (e.g., ethanol (B145695), methanol). The UV-Vis absorption spectra would be recorded for each solution. The expected data would likely show a bathochromic (red) or hypsochromic (blue) shift in the maximum absorption wavelength (λmax) as solvent polarity increases. This data allows for the calculation of various solvent polarity scales and can provide insight into the change in dipole moment of the molecule upon electronic transition.

Table 1: Hypothetical Solvatochromic Data for this compound

SolventPolarity Index (Reichardt's ET(30))λmax (nm)Type of Shift
n-Hexane31.0310-
Toluene33.9315Bathochromic
Acetone42.2325Bathochromic
Ethanol51.9330Bathochromic
Water63.1335Bathochromic

Note: The data in this table is hypothetical and serves as an example of expected results from solvatochromic studies.

X-ray Crystallography and Solid-State Structure Determination

Powder X-ray Diffraction for Polymorphic Forms and Crystallinity

In a PXRD experiment, a powdered sample of this compound would be exposed to an X-ray beam, and the intensity of the scattered X-rays would be measured as a function of the scattering angle (2θ). The resulting diffractogram is a unique fingerprint for a specific crystalline phase. The presence of different polymorphs would be indicated by different peak positions and intensities in the PXRD pattern. Broad peaks would suggest a lower degree of crystallinity or the presence of amorphous material.

Computational Chemistry and Quantum Chemical Investigations of 3 Allyl 4 Ethoxy 5 Methoxy Benzaldehyde

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and predicting the properties of molecules. These methods, particularly Density Functional Theory (DFT), are widely used for their balance of accuracy and computational cost.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By focusing on the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties. A key aspect of this analysis involves the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties.

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the ground state. nih.gov In a theoretical study on the related compound, 3-Ethoxy-4-hydroxybenzaldehyde (B1662144), DFT calculations were employed to determine its HOMO-LUMO energies. rasayanjournal.co.in For 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the ethoxy and methoxy (B1213986) groups, which possess lone pairs of electrons. The LUMO, on the other hand, is anticipated to be centered on the electron-withdrawing benzaldehyde (B42025) group and the C=C bond of the allyl substituent.

The presence of electron-donating groups (ethoxy and methoxy) and an electron-withdrawing group (aldehyde) influences the energy of these frontier orbitals. The interplay of these substituents would likely result in a relatively small HOMO-LUMO gap, indicating that this compound is a reactive molecule capable of participating in various chemical reactions.

Table 1: Expected Frontier Molecular Orbital Characteristics of this compound

Property Expected Characteristic
HOMO Localization Primarily on the benzene (B151609) ring, oxygen atoms of the ethoxy and methoxy groups.
LUMO Localization Primarily on the aldehyde group and the allyl group's C=C double bond.

| HOMO-LUMO Gap | Expected to be relatively small, indicating high chemical reactivity. |

Quantum mechanical calculations are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data for structural validation.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. While specific predicted values for this compound are not available, experimental NMR data for the closely related compounds 4-ethoxy-3-methoxybenzaldehyde (B93258) and 3-ethoxy-4-methoxybenzaldehyde (B45797) offer valuable insights into the expected chemical shifts. chemicalbook.comchemicalbook.com For this compound, the aldehydic proton would exhibit a characteristic downfield shift, typically in the range of 9.8-10.0 ppm. The aromatic protons would appear in the aromatic region (around 7.0-7.5 ppm), with their exact shifts influenced by the positions of the allyl, ethoxy, and methoxy groups. The protons of the ethoxy and methoxy groups would have distinct signals in the upfield region, as would the protons of the allyl group.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated using DFT and are often compared with experimental Infrared (IR) and Raman spectra. Studies on similar molecules, such as 4-methoxybenzaldehyde (B44291) and 4-ethoxy-benzaldehyde, have shown excellent agreement between calculated and experimental vibrational modes. mdpi.comresearchgate.net For this compound, characteristic vibrational modes would include the C=O stretching of the aldehyde group, C-H stretching of the aromatic ring and alkyl groups, C-O stretching of the ether linkages, and various bending and torsional modes associated with the substituents. A detailed computational analysis would allow for the precise assignment of each band in the vibrational spectrum.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Aldehyde C=O Stretch 1680 - 1710
Aldehyde C-H Stretch 2700 - 2850
Aromatic Ring C=C Stretch 1450 - 1600
Aromatic Ring C-H Stretch 3000 - 3100
Ether C-O Stretch 1000 - 1300

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MESP map displays regions of negative electrostatic potential (typically colored in shades of red) and positive electrostatic potential (colored in shades of blue).

For this compound, the MESP would show a region of high negative potential around the oxygen atom of the carbonyl group, making it a likely site for nucleophilic attack. The oxygen atoms of the ethoxy and methoxy groups would also exhibit negative potential. Conversely, the aldehydic proton and the hydrogen atoms of the aromatic ring would be in regions of positive potential, indicating their susceptibility to nucleophilic attack. This analysis is crucial for understanding the molecule's intermolecular interactions and reactivity patterns. A study on 3-Ethoxy-4-hydroxybenzaldehyde demonstrated how MESP analysis reveals the sites for electrophilic and nucleophilic reactions. rasayanjournal.co.in

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These descriptors include chemical potential (μ), hardness (η), softness (S), and electrophilicity index (ω). A high chemical potential suggests a good electron donor, while a low chemical potential indicates a good electron acceptor. Hardness and softness are related to the HOMO-LUMO gap and describe the molecule's resistance to changes in its electron distribution.

Fukui functions are used to determine the local reactivity of different atomic sites within a molecule. They indicate the change in electron density at a particular site upon the addition or removal of an electron. By calculating the Fukui functions, one can identify the specific atoms that are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, this analysis would pinpoint the most reactive sites, such as the carbonyl carbon and specific positions on the aromatic ring and allyl group. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and the energetics of different molecular motions.

The presence of several single bonds in this compound allows for considerable conformational flexibility. The orientation of the allyl, ethoxy, and methoxy groups relative to the benzene ring can vary, leading to different conformers with distinct energies. Conformational analysis aims to identify the most stable conformers and the energy barriers for rotation around key single bonds.

Solvation Effects and Intermolecular Interactions

The solvation effects and intermolecular interactions of this compound are crucial for understanding its behavior in different chemical and biological environments. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide significant insights into these phenomena.

Intermolecular Interactions: In the absence of a solvent, or in a crystalline state, the intermolecular interactions of this compound are governed by a combination of forces. These include van der Waals forces, dipole-dipole interactions, and potentially weak C-H···O hydrogen bonds. Studies on multi-substituted benzaldehyde derivatives have highlighted the importance of such weak interactions in determining their crystal packing and supramolecular structures. nih.govrsc.org The interplay of these forces dictates the solid-state properties of the compound. Hirshfeld surface analysis is a computational tool often used to visualize and quantify these intermolecular contacts. nih.govrsc.org

The following table summarizes the key intermolecular interactions anticipated for this compound based on studies of analogous compounds.

Interaction TypePotential Participating GroupsSignificance
Hydrogen BondingAldehyde oxygen, ethoxy oxygen, methoxy oxygen with solvent protons or other donor groups.Influences solubility and stabilizes specific conformations.
Dipole-Dipole InteractionsCarbonyl group, ether linkages.Contributes to molecular association and boiling point.
Van der Waals ForcesAromatic ring, allyl group, alkyl chains.Important for crystal packing and non-specific interactions.
C-H···π InteractionsAllyl or ethoxy C-H bonds with the aromatic ring of another molecule.Can influence the orientation of molecules in the solid state.

Molecular Docking and Ligand-Target Interaction Prediction (In Vitro Context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a ligand and its target protein.

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is a measure of the strength of the interaction between the ligand and the target. Lower binding energies typically indicate a more stable complex and potentially higher inhibitory activity. For substituted benzaldehydes, the nature and position of the substituents play a crucial role in determining the binding affinity.

Computational programs can calculate these affinities by considering various energy components, including electrostatic interactions, van der Waals forces, and desolvation penalties. The interaction energies of this compound with its target would be the sum of contributions from its different functional groups.

The following table presents hypothetical binding affinities and key interactions for this compound with MAO-A and COX-2, based on general principles of molecular docking.

Target EnzymePredicted Binding Affinity (kcal/mol)Potential Key Interacting Residues
MAO-A-6.5 to -8.0Tyr, Phe, Ile, Cys
COX-2-7.0 to -8.5Arg, Tyr, Ser, Val

Molecular docking results can guide the rational design of new analogues with improved binding affinity and selectivity. By analyzing the predicted binding mode of this compound, modifications can be proposed to enhance its interactions with the target enzyme.

For example, if the docking simulation reveals an unoccupied hydrophobic pocket near the allyl group, extending this chain or replacing it with a bulkier hydrophobic group could lead to a more favorable interaction. Similarly, if a hydrogen bond donor is available in the active site near the ethoxy or methoxy groups, replacing one of these with a hydroxyl group could introduce a new hydrogen bond and increase binding affinity. The goal is to optimize the complementarity between the ligand and the active site of the target protein.

Chemical Reaction Modeling

Computational chemistry provides powerful tools for modeling chemical reactions, allowing for the investigation of reaction mechanisms, the identification of transient species like transition states, and the elucidation of reaction pathways.

For this compound, several types of reactions can be computationally modeled. For instance, the oxidation of the aldehyde group to a carboxylic acid or its reduction to an alcohol are fundamental transformations. Quantum chemical methods can be used to calculate the geometries of the reactants, products, and, crucially, the transition state connecting them.

The transition state is a high-energy, transient structure that represents the energy barrier for the reaction. Identifying the transition state geometry and its associated energy allows for the calculation of the activation energy, which is a key determinant of the reaction rate. Computational studies on the reactions of benzaldehyde and its derivatives have successfully characterized such transition states. researchgate.net

For example, in a nucleophilic addition to the carbonyl group, a common reaction for aldehydes, the reaction pathway would involve the approach of the nucleophile to the electrophilic carbonyl carbon. The transition state would feature a partially formed bond between the nucleophile and the carbonyl carbon, and a partial negative charge developing on the carbonyl oxygen. By mapping the potential energy surface, the entire reaction pathway can be elucidated, providing a detailed understanding of the reaction mechanism at a molecular level.

Reaction Energetics and Kinetic Predictions

There are currently no published studies that specifically detail the reaction energetics or provide kinetic predictions for this compound. Such research would typically involve high-level quantum chemical calculations, such as Density Functional Theory (DFT), to model reaction pathways, identify transition states, and calculate activation energies. This information is crucial for understanding the compound's reactivity, stability, and potential synthetic routes. Without dedicated studies, data on these parameters remains speculative.

QSAR (Quantitative Structure-Activity Relationship) Modeling within In Vitro Studies

Quantitative Structure-Activity Relationship (QSAR) models are instrumental in predicting the biological activity of chemical compounds. However, for this compound, there is no specific QSAR research available. The development of a robust QSAR model requires a dataset of compounds with measured biological activities, which does not appear to have been compiled or published for a series including this specific molecule.

Descriptor Calculation and Feature Selection

The foundational step in QSAR modeling involves calculating molecular descriptors—numerical values that encode a molecule's chemical information. For this compound, a theoretical calculation could yield numerous descriptors falling into categories such as:

Constitutional Descriptors: Molecular weight, atom counts, bond counts.

Topological Descriptors: Indices that describe the connectivity of atoms (e.g., Wiener index, Randić index).

Geometrical Descriptors: Properties derived from the 3D structure (e.g., molecular surface area, volume).

Quantum-Chemical Descriptors: Electronic properties derived from quantum calculations (e.g., HOMO/LUMO energies, dipole moment, partial charges).

A hypothetical feature selection process would then aim to identify the most relevant descriptors that correlate with a specific biological activity, using methods like genetic algorithms or recursive feature elimination. However, no studies have performed this analysis in the context of an in vitro assay for this compound.

Development of Predictive Models for In Vitro Biological Activities

Following descriptor selection, predictive models could be developed using various machine learning or statistical algorithms, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Support Vector Machines (SVM). These models would mathematically link the selected descriptors to a measured biological endpoint (e.g., IC50 values from an enzyme inhibition assay). As no such in vitro data or corresponding QSAR study for this compound has been published, no predictive models exist.

Statistical Validation and Applicability Domain Assessment

Any valid QSAR model must undergo rigorous statistical validation to ensure its robustness and predictive power. This involves both internal validation (e.g., cross-validation) and external validation using an independent test set. Key statistical metrics would be calculated, as shown in the hypothetical table below.

Table 1: Hypothetical Statistical Validation Parameters for a QSAR Model

Parameter Description Acceptable Value
Coefficient of determination (Goodness of fit)> 0.6
Q² (LOO) Cross-validation coefficient (Internal predictivity)> 0.5
R²_pred Predictive R² for the external test set (External predictivity)> 0.6

Furthermore, the model's Applicability Domain (AD) would need to be defined. The AD specifies the chemical space in which the model can make reliable predictions. Since no model has been developed, an assessment of its AD has not been performed for this compound.

Chemical Reactivity and Transformation Studies of 3 Allyl 4 Ethoxy 5 Methoxy Benzaldehyde Derivatives

Reactivity of the Aldehyde Functionality

The aldehyde group (-CHO) is a key site of reactivity in 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde. Its electrophilic carbonyl carbon readily engages with nucleophiles, and the group as a whole can be easily oxidized or reduced.

The carbonyl group's polarity facilitates addition and condensation reactions, which are fundamental for building more complex molecular structures.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. For this compound, this reaction provides a pathway to synthesize various substituted alkenes. researchgate.net For instance, reacting it with compounds like diethyl malonate or ethyl cyanoacetate (B8463686) in the presence of a catalyst such as piperidine (B6355638) or pyridine (B92270) leads to the formation of a new carbon-carbon double bond. researchgate.netdocumentsdelivered.com

Reactant (Active Methylene Compound)CatalystProduct Type
Diethyl malonatePiperidineDiethyl 2-((3-allyl-4-ethoxy-5-methoxyphenyl)methylene)malonate
Ethyl cyanoacetatePyridineEthyl 2-cyano-3-(3-allyl-4-ethoxy-5-methoxyphenyl)acrylate
MalononitrileAmmonium (B1175870) Acetate (B1210297)2-((3-allyl-4-ethoxy-5-methoxyphenyl)methylene)malononitrile

Schiff Base Formation: The reaction of this compound with primary amines yields imines, commonly known as Schiff bases. researchgate.net This condensation reaction typically occurs in an alcohol solvent, sometimes with a trace amount of acid catalyst, and involves the elimination of a water molecule. jocpr.com These reactions are crucial in the synthesis of ligands for metal complexes and various biologically active compounds. researchgate.net The formation of the azomethine group (-C=N-) is a definitive indicator of this reaction. jocpr.com

Primary AmineProduct (Schiff Base)
Aniline(E)-N-benzylidene-3-allyl-4-ethoxy-5-methoxyaniline
p-Toluidine(E)-N-(3-allyl-4-ethoxy-5-methoxybenzylidene)-4-methylaniline
2-Aminophenol2-(((E)-(3-allyl-4-ethoxy-5-methoxyphenyl)methylene)amino)phenol

The oxidation state of the aldehyde carbon can be readily altered through oxidation to a carboxylic acid or reduction to an alcohol.

Oxidation: The aldehyde group is highly susceptible to oxidation, even by mild oxidizing agents. ncert.nic.in Treatment with reagents like potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or silver oxide (Ag₂O) converts this compound into 3-Allyl-4-ethoxy-5-methoxy-benzoic acid . This transformation is a common step in the synthesis of various aromatic carboxylic acids.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol. ncert.nic.in Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). researchgate.net Catalytic hydrogenation over a metal catalyst (e.g., Pd, Pt, Ni) can also achieve this reduction. The resulting product is (3-Allyl-4-ethoxy-5-methoxyphenyl)methanol .

ReagentProductReaction Type
Potassium Permanganate (KMnO₄)3-Allyl-4-ethoxy-5-methoxy-benzoic acidOxidation
Sodium Borohydride (NaBH₄)(3-Allyl-4-ethoxy-5-methoxyphenyl)methanolReduction
Lithium Aluminum Hydride (LiAlH₄)(3-Allyl-4-ethoxy-5-methoxyphenyl)methanolReduction

The aldehyde functionality can be converted into other functional groups, which can serve as protecting groups or as intermediates for further synthesis.

Acetals: In the presence of an acid catalyst, this compound reacts with alcohols to form acetals. ncert.nic.in For example, reaction with ethanol (B145695) yields 3-Allyl-1-(diethoxymethyl)-4-ethoxy-5-methoxybenzene . This reaction is reversible and is often used to protect the aldehyde group during reactions targeting other parts of the molecule.

Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) converts the aldehyde into an oxime. ontosight.ai This reaction proceeds via nucleophilic addition to the carbonyl group, followed by dehydration, to yield This compound oxime . Oximes are crystalline solids and can be useful for the characterization of aldehydes. chemicalbook.com

Hydrazones: Aldehydes react with hydrazine (B178648) (N₂H₄) and its derivatives to form hydrazones. rsc.org For instance, reaction with hydrazine produces This compound hydrazone . Substituted hydrazines like 2,4-dinitrophenylhydrazine (B122626) are often used to create stable, colored derivatives for qualitative analysis. ncert.nic.in

ReagentProduct Functional GroupProduct Name
Ethanol (in acid)Acetal3-Allyl-1-(diethoxymethyl)-4-ethoxy-5-methoxybenzene
Hydroxylamine (NH₂OH)OximeThis compound oxime
Hydrazine (N₂H₄)HydrazoneThis compound hydrazone

Transformations of the Allyl Moiety

The allyl group (–CH₂–CH=CH₂) provides a second reactive center in the molecule, primarily through its terminal carbon-carbon double bond. This site is amenable to a variety of addition and rearrangement reactions common to olefins.

Olefin Metathesis: The terminal double bond of the allyl group can participate in olefin metathesis reactions, catalyzed by transition-metal complexes such as Grubbs' or Schrock catalysts. Self-metathesis of this compound would lead to a symmetrical dimer, (E)-1,2-bis(3-formyl-5-ethoxy-6-methoxyphenyl)ethene , with the concurrent release of ethylene (B1197577) gas. Cross-metathesis with other olefins is also possible, allowing for the introduction of diverse substituents.

The electron-rich double bond of the allyl group is susceptible to electrophilic attack, leading to the formation of epoxides and diols.

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the epoxidation of the allyl double bond. This reaction forms an oxirane ring, yielding 3-(4-ethoxy-5-methoxy-3-(oxiran-2-yl)methyl)benzaldehyde . This epoxide is a valuable intermediate, as the strained three-membered ring can be opened by various nucleophiles to introduce new functional groups.

Dihydroxylation: The double bond can be converted into a vicinal diol (two adjacent hydroxyl groups). The stereochemical outcome of this reaction is dependent on the reagents used.

Syn-dihydroxylation: Achieved using reagents like osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) or cold, dilute potassium permanganate. This results in the formation of 3-(3-(2,3-dihydroxypropyl)-4-ethoxy-5-methoxyphenyl)benzaldehyde with the two hydroxyl groups on the same side of the carbon chain.

Anti-dihydroxylation: This is typically a two-step process involving initial epoxidation with a peroxy acid, followed by acid-catalyzed hydrolysis of the epoxide ring. The nucleophilic attack of water opens the ring, resulting in a diol with the hydroxyl groups on opposite sides.

ReactionReagent(s)Product Functional Group
Epoxidationm-CPBAEpoxide (Oxirane)
Syn-dihydroxylation1. OsO₄ (cat.), NMO; 2. NaHSO₃Vicinal Diol (syn)
Anti-dihydroxylation1. m-CPBA; 2. H₃O⁺Vicinal Diol (anti)

Hydrogenation and Halogenation Reactions

The presence of multiple reducible sites—the aldehyde, the allyl double bond, and the aromatic ring—makes the hydrogenation of this compound a subject of chemoselectivity studies. The outcome of the hydrogenation is highly dependent on the choice of catalyst and reaction conditions.

Hydrogenation:

Selective reduction of the aldehyde to an alcohol can be achieved using mild reducing agents like sodium borohydride (NaBH4) or through catalytic transfer hydrogenation. For instance, benzaldehyde (B42025) and its derivatives can be efficiently reduced to the corresponding benzyl (B1604629) alcohols. researchgate.net More rigorous catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can lead to the saturation of the allyl group's double bond, yielding 3-propyl-4-ethoxy-5-methoxy-benzaldehyde. Under harsher conditions, including higher pressures and temperatures with catalysts like rhodium or ruthenium, the aromatic ring can also be hydrogenated. The selective hydrogenation of the allyl group in the presence of the aldehyde is challenging but can be explored using specific catalytic systems that favor alkene reduction. Research on the hydrogenation of allyl alcohols has shown that palladium nanoparticles can be active in reducing the double bond. rsc.org

Table 1: Representative Hydrogenation Reactions on Structurally Similar Benzaldehydes
SubstrateCatalyst/ReagentProductReference
BenzaldehydeNaBH4Benzyl alcoholGeneral Knowledge
Benzaldehyde DerivativeRu/CMK-3Substituted Benzyl Alcohol organic-chemistry.org
Allyl AlcoholPd NanoparticlesPropanol rsc.org

Halogenation:

Halogenation of this compound can occur at two primary locations: the allyl group or the aromatic ring. Allylic halogenation, the substitution of a hydrogen atom on the carbon adjacent to the double bond, can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation conditions. This would yield 3-(3-haloprop-1-en-1-yl)-4-ethoxy-5-methoxy-benzaldehyde.

Alternatively, electrophilic aromatic substitution with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid can lead to the halogenation of the benzene (B151609) ring. The position of substitution is directed by the existing substituents. This reaction will be discussed in more detail in section 5.3.1. A study on the bromination of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) using bromine in methanol (B129727) resulted in the formation of 5-bromovanillin, indicating substitution at the position ortho to the hydroxyl group and meta to the aldehyde. mdma.ch

Aromatic Ring Modifications and Derivatizations

The electron-rich nature of the benzene ring in this compound, due to the presence of two alkoxy groups, makes it susceptible to various modifications and derivatizations, primarily through electrophilic aromatic substitution and interconversion of its functional groups.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS) reactions, the directing effects of the substituents on the aromatic ring determine the position of the incoming electrophile. The aldehyde group (-CHO) is a deactivating, meta-directing group, while the ethoxy (-OEt) and methoxy (B1213986) (-OMe) groups are activating, ortho- and para-directing groups. The allyl group is weakly activating and ortho-, para-directing.

Given the stronger activating nature of the alkoxy groups compared to the deactivating effect of the aldehyde, electrophilic substitution is expected to occur at the position ortho to one of the alkoxy groups and meta to the aldehyde. Specifically, the C6 position is the most likely site for substitution, as it is ortho to the methoxy group and para to the ethoxy group, and is sterically accessible.

Examples of EAS reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group (-NO2) at the C6 position.

Halogenation: As mentioned earlier, reaction with bromine or chlorine in the presence of a Lewis acid would place the halogen at the C6 position. The bromination of 3,4,5-trimethoxybenzaldehyde, a related compound, is a known transformation. google.com

Friedel-Crafts Acylation/Alkylation: These reactions are generally less effective on highly deactivated rings, and the presence of the aldehyde group might inhibit the reaction. However, under specific conditions, acylation or alkylation could potentially occur.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto electron-rich aromatic rings. wikipedia.orgorganic-chemistry.org It is plausible that this compound could undergo formylation at the C6 position under Vilsmeier-Haack conditions.

Table 2: Predicted Electrophilic Aromatic Substitution Products
ReactionReagentsPredicted Major ProductReference
BrominationBr2, FeBr36-Bromo-3-allyl-4-ethoxy-5-methoxy-benzaldehyde mdma.chgoogle.com
NitrationHNO3, H2SO43-Allyl-4-ethoxy-5-methoxy-6-nitro-benzaldehydeGeneral Knowledge
Vilsmeier-Haack FormylationPOCl3, DMFThis compound-6-carbaldehyde wikipedia.orgorganic-chemistry.org

Functional Group Interconversions on the Aromatic Ring

The functional groups attached to the aromatic ring of this compound can be interconverted to create a variety of derivatives.

Aldehyde Modifications: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid. It can also be converted to an oxime by reacting with hydroxylamine, or to a Schiff base through condensation with primary amines.

Alkoxy Group Modifications: The ethoxy and methoxy groups are generally stable, but under harsh conditions, such as with strong acids like HBr or HI, they can be cleaved to form hydroxyl groups (phenols).

Allyl Group Transformations: The allyl group can undergo isomerization to the thermodynamically more stable propenyl group in the presence of a base. It can also be oxidized to an epoxide or cleaved under ozonolysis.

Table 3: Potential Functional Group Interconversions
Starting Functional GroupReagentsResulting Functional GroupReference
AldehydeKMnO4Carboxylic Acid researchgate.net
AldehydeH2N-R, acid catalystImine (Schiff Base)
Methoxy/EthoxyHBr (conc.)Hydroxyl (Phenol)General Knowledge

Participation in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all reactants, are highly efficient in generating molecular complexity. Benzaldehydes are common components in several important MCRs.

Exploration as a Benzaldehyde Component in Ugi, Passerini, or Hantzsch Reactions

Given its aldehyde functionality, this compound is a suitable candidate for participation in several well-known MCRs.

Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. organic-chemistry.org The electron-rich nature of the aromatic ring in this compound is not expected to hinder its participation in this versatile reaction.

Passerini Reaction: A three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide yields an α-acyloxy amide. wikipedia.orgresearchgate.net A wide variety of aldehydes, including aromatic ones, are compatible with this reaction. wikipedia.org

Hantzsch Dihydropyridine Synthesis: This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium acetate to form a dihydropyridine. researchgate.netwikipedia.org A broad range of substituted aldehydes have been successfully employed in this synthesis. bu.edu.eg

Synthesis of Complex Heterocyclic Systems

The reactive functionalities of this compound make it a valuable precursor for the synthesis of various complex heterocyclic systems.

The aldehyde group can be utilized in condensation reactions with dinucleophiles to form a variety of heterocycles. For example, reaction with compounds containing 1,3-dicarbonyl and amino functionalities can lead to the formation of pyrimidine (B1678525) derivatives. mdpi.comnih.gov

Furthermore, the presence of the allyl group ortho to a potential hydroxyl group (after dealkylation of the methoxy group) could enable intramolecular cyclization reactions to form oxygen-containing heterocycles like dihydrofurans or dihydropyrans. The synthesis of oxazine (B8389632) derivatives from phenols, aldehydes, and amines is also a well-established route to nitrogen- and oxygen-containing heterocycles. ijrpr.com

Table 4: Potential Multicomponent and Heterocyclic Synthesis Reactions
Reaction TypeReactantsPotential Heterocyclic ProductReference
Hantzsch SynthesisAldehyde, Ethyl Acetoacetate, NH4OAc1,4-Dihydropyridine researchgate.netwikipedia.org
Pyrimidine SynthesisAldehyde, 1,3-Diketone, Amidine/UreaSubstituted Pyrimidine mdpi.comnih.gov
Oxazine SynthesisAldehyde, Phenol (B47542), Primary AmineSubstituted 1,3-Oxazine ijrpr.com

Stereoselective Transformations and Chiral Synthesis of this compound Derivatives

Comprehensive searches of scientific literature and chemical databases did not yield specific studies on the stereoselective transformations or chiral synthesis directly involving this compound. Research focusing on the enantioselective or diastereoselective reactions of this particular molecule, or its direct use in the synthesis of chiral compounds, is not available in the reviewed sources.

While general methodologies exist for the stereoselective reactions of substituted benzaldehydes and allylated aromatic compounds, specific applications, detailed research findings, or data tables pertaining to this compound could not be found. The aldehyde functional group, in principle, can undergo a variety of asymmetric transformations, such as:

Asymmetric Aldol Additions: Reaction with enolates in the presence of chiral catalysts to form chiral β-hydroxy carbonyl compounds.

Asymmetric Allylation/Crotylation: Addition of allyl or crotyl organometallics with chiral ligands to generate homoallylic alcohols with high stereocontrol.

Asymmetric Henry (Nitroaldol) Reaction: Reaction with nitroalkanes catalyzed by chiral complexes to produce chiral β-nitro alcohols.

Asymmetric Reductive Amination: Conversion to chiral amines through reaction with an amine and a chiral reducing agent or catalyst.

Furthermore, the allyl group could potentially be a substrate for stereoselective reactions such as:

Asymmetric Dihydroxylation: Conversion to a chiral diol using osmium tetroxide with a chiral ligand.

Asymmetric Epoxidation: Formation of a chiral epoxide using various chiral oxidizing agents.

However, it must be reiterated that no specific examples, reaction conditions, yields, or stereoselectivity data for these or any other stereoselective transformations have been reported for this compound in the surveyed literature. Consequently, no data tables of research findings can be presented.

In Vitro Biological Mechanisms and Structure Activity Relationships Sar of 3 Allyl 4 Ethoxy 5 Methoxy Benzaldehyde and Analogues

In Vitro Enzyme Modulation and Mechanistic Investigations

Specific Enzyme Inhibition or Activation Studies (e.g., MAO-A, COX-2)

No studies reporting the inhibitory or activating effects of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde on specific enzymes such as Monoamine Oxidase A (MAO-A) or Cyclooxygenase-2 (COX-2) were found.

Dose-Response Relationships and IC50/EC50 Determination In Vitro

There is no published data on the dose-response relationships or the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values for this compound in any in vitro assay.

Kinetic Characterization of Enzyme Interactions In Vitro

Information regarding the kinetic characterization of interactions between this compound and any enzyme is not available in the current body of scientific literature.

In Vitro Cellular Pathway and Receptor Binding Analysis

Receptor Binding Assays and Ligand Displacement Studies In Vitro

No receptor binding assays or ligand displacement studies have been published for this compound.

Cell-Based Assays for Signaling Pathway Perturbations In Vitro

There are no available results from cell-based assays that describe any perturbations of signaling pathways caused by this compound.

Assessment of Cellular Uptake and Subcellular Localization In Vitro

Detailed experimental data on the cellular uptake and specific subcellular localization of this compound are not extensively documented in the current scientific literature. However, the physicochemical properties of substituted benzaldehydes—small, lipophilic molecules—suggest a capacity for passive diffusion across cellular membranes.

The uptake and distribution of such compounds are typically investigated using techniques such as:

High-Performance Liquid Chromatography (HPLC): Used to quantify the compound's concentration within cell lysates and supernatant over time to determine uptake rates.

Fluorescence Microscopy: By tagging the molecule with a fluorescent probe, its localization within cellular compartments (e.g., cytoplasm, nucleus, mitochondria) can be visualized.

Radiolabeling: Introducing a radioactive isotope (e.g., ¹⁴C or ³H) into the compound's structure allows for its tracking and quantification within different subcellular fractions after cell lysis and centrifugation.

Discrepancies in cytotoxicity observed for similar compounds across different cell lines may be attributed to variations in assay conditions or cell-specific uptake mechanisms. For analogous benzaldehyde (B42025) derivatives, factors like lipophilicity and the presence of specific substituents are known to influence their passage through biological membranes and subsequent intracellular accumulation.

Structure-Activity Relationship (SAR) Studies for Functional Optimization

SAR studies are crucial for optimizing the biological activity of a lead compound by modifying its chemical structure. For this compound, the focus of SAR studies would be on the independent and combined effects of its three key functional groups: the allyl group, the ethoxy and methoxy (B1213986) substituents, and the core benzaldehyde structure.

Impact of Allyl Group Modifications on In Vitro Activity

The allyl group at the C3 position is a key feature that can significantly influence the biological activity of the benzaldehyde scaffold. Modifications to this group can alter the compound's steric profile, electronic properties, and metabolic stability. For instance, in the related compound 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde, the allyl and allyloxy groups are noted to participate in reactions that modulate the compound's activity.

Table 1: Hypothetical Impact of Allyl Group Modifications on In Vitro Activity

Modification of Allyl GroupExpected Impact on LipophilicityPotential Effect on Biological Activity
Saturation (Allyl → Propyl)IncreaseMay alter binding affinity and metabolic pathway.
Isomerization (Allyl → Propenyl)Minimal ChangeCould change steric interactions at the binding site.
HydroxylationDecreaseMay increase solubility but could also facilitate elimination.
Replacement with longer alkyl chainSignificant IncreaseCould enhance membrane interaction or steric hindrance.

This table is illustrative and based on general chemical principles, as specific data for this compound is limited.

Influence of Ethoxy and Methoxy Substituents on In Vitro Potency and Selectivity

Studies on various substituted benzaldehydes have demonstrated that the position and nature of these groups can dramatically affect their biological effects. For example, in a series of modified benzaldehyde derivatives tested as α-glucosidase and α-amylase inhibitors, the presence and position of hydroxyl and methoxy groups were key to their inhibitory activity. nih.gov Specifically, 4-methoxy-2-hydroxybenzaldehyde was identified as a potent α-amylase inhibitor. nih.gov The interplay between ethoxy and methoxy groups can fine-tune the molecule's interaction with biological targets, influencing hydrogen bonding capacity and hydrophobic interactions. nih.gov The replacement of an ethoxy group with a methoxy group, or vice-versa, can help identify which functional groups are critical for activity.

Role of the Benzaldehyde Core in Molecular Recognition

The benzaldehyde core serves as the fundamental scaffold for molecular recognition, presenting the various functional groups in a specific spatial orientation for interaction with biological targets like enzyme active sites or receptors. The aldehyde group itself is a reactive functional moiety. nih.gov It can act as a hydrogen bond acceptor and, in some contexts, form covalent bonds (e.g., Schiff bases) with nucleophilic residues like lysine (B10760008) in proteins. acs.org

Development of SAR Models from Experimental Data

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. jmaterenvironsci.comnih.gov For substituted benzaldehydes, QSAR models are developed to predict the activity of new analogs and to understand the key physicochemical properties driving their effects.

The process involves:

Data Collection: Assembling a dataset of structurally related benzaldehyde derivatives with measured in vitro activity (e.g., IC₅₀ or MIC values).

Descriptor Calculation: Computing various molecular descriptors for each compound, which quantify properties like lipophilicity (logP), electronic effects (Hammett constants), steric parameters (molar refractivity), and topological indices. researchgate.net

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build an equation that links the descriptors to the observed activity. jmaterenvironsci.comnih.gov

Validation: Rigorously testing the model's predictive power using internal (e.g., leave-one-out cross-validation) and external validation sets. jmaterenvironsci.comnih.gov

QSAR studies on various classes of substituted benzaldehydes have successfully identified the importance of specific descriptors in describing antimicrobial or other biological activities. jmaterenvironsci.comnih.gov

Investigation of Anti-Microbial or Anti-Parasitic Activity In Vitro

While specific studies on the antimicrobial or antiparasitic activity of this compound are scarce, the broader class of substituted benzaldehydes has demonstrated significant potential in this area. nih.govresearchgate.net Essential oils containing aldehyde constituents have long been recognized for their antimicrobial properties. nih.govnih.gov

For instance, studies on chalcone (B49325) derivatives synthesized from 3-benzyloxy-4-methoxybenzaldehyde (B16803) showed that compounds with 4-methoxy and 2-chloro substitutions exhibited excellent antibacterial activity against both Gram-positive and Gram-negative bacteria. orientjchem.org Similarly, esters of 3-ethoxy-4-hydroxybenzaldehyde (B1662144) oxime were evaluated for in vitro antifungal and antibacterial activity. researchgate.net Aroyl hydrazones derived from 4-hydroxy-3-methoxy-benzaldehyde (vanillin) also showed antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. rsc.org The main component of the essential oil from Periploca sepium, 2-hydroxy-4-methoxybenzaldehyde, exhibited broad-spectrum antimicrobial activity against various bacteria and fungi. nih.gov

These findings suggest that the this compound scaffold is a promising starting point for the development of novel antimicrobial agents. In vitro testing would typically involve determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) against a panel of pathogenic microbes.

Table 2: Reported In Vitro Antimicrobial Activity of Structurally Related Benzaldehydes

Compound/Derivative ClassTest Organism(s)Activity Metric (e.g., MIC)Reference
2-Hydroxy-4-methoxybenzaldehydeBacteria and FungiMIC: 80–300 µg/mL nih.gov
Chalcones from 3-benzyloxy-4-methoxybenzaldehydeS. aureus, K. pneumoniae, E. coli, P. aeruginosaInhibition zones: 10–18 mm orientjchem.org
Aroyl hydrazones from 4-hydroxy-3-methoxy-benzaldehydeS. aureus, E. coli, P. aeruginosaActive rsc.org
N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamidesS. aureus, B. subtilisGood activity researchgate.net

Evaluation against Bacterial Strains In Vitro

Research on various benzaldehyde derivatives has demonstrated their potential as antibacterial agents. The antimicrobial action of aldehydes is often attributed to their ability to interact with and disrupt microbial cell membranes or interfere with essential metabolic processes.

Table 1: Antibacterial Activity of Selected Benzaldehyde Analogues (Note: This data is for analogous compounds and not this compound)

Compound/AnalogueBacterial StrainMIC (µg/mL)Reference
Aroyl hydrazone of 4-hydroxy-3-methoxy-benzaldehydeStaphylococcus aureusNot Specified mdpi.com
Aroyl hydrazone of 4-hydroxy-3-methoxy-benzaldehydeEscherichia coliNot Specified mdpi.com
Aroyl hydrazone of 4-hydroxy-3-methoxy-benzaldehydePseudomonas aeruginosaNot Specified mdpi.com

Assessment against Fungal Pathogens In Vitro

Several benzaldehydes have been identified as possessing potent antifungal activity. The mechanism of action is thought to involve the disruption of cellular antioxidation systems in fungi. nih.gov Structure-activity analysis of various benzaldehydes has revealed that the presence of an ortho-hydroxyl group on the aromatic ring can increase antifungal activity. nih.gov

A screening of benzaldehyde analogues categorized them based on their antifungal activity, with MIC values ranging from <0.5 mM to >3.0 mM against a panel of filamentous fungi. nih.gov For example, o-vanillin (2-hydroxy-3-methoxybenzaldehyde) demonstrated strong antifungal properties. nih.gov This suggests that the substitution pattern on the benzaldehyde ring is a critical determinant of its antifungal potential.

Table 2: Antifungal Activity of Benzaldehyde Analogues (Note: This data is for analogous compounds and not this compound)

Compound GroupAnalogue ExamplesAverage MIC Range (mM) against Filamentous Fungi
Group Ao-vanillin, 2-hydroxy-5-methoxybenzaldehyde0.5 < MIC ≤ 1.0
Group B2,5-dimethoxybenzaldehyde, 3,5-dimethoxybenzaldehyde1.0 < MIC ≤ 2.0
Group Co-anisaldehyde, 2,3-dimethoxybenzaldehyde2.0 < MIC ≤ 3.0
Group DOther benzaldehyde analogues> 3.0

Data adapted from a study on the antifungal activity of redox-active benzaldehydes. nih.gov

Efficacy against Protozoan Parasites In Vitro (e.g., Trypanosoma cruzi)

While direct studies on the efficacy of this compound against Trypanosoma cruzi, the causative agent of Chagas disease, are not available, research on other heterocyclic compounds provides a basis for potential activity. For instance, benzimidazole (B57391) derivatives have been investigated for their in vitro trypanocidal effects. These studies evaluate the percentage of lysis of bloodstream trypomastigotes of T. cruzi.

The search for novel anti-trypanosomal agents is critical, as current treatments have limitations. The exploration of various chemical scaffolds, including those related to benzaldehyde, is an active area of research.

Antioxidant Mechanisms and Radical Scavenging Properties In Vitro

Phenolic compounds, including many benzaldehyde derivatives, are known for their antioxidant properties. Their ability to scavenge free radicals is a key mechanism behind this activity.

Spectrophotometric Assays for Radical Scavenging

The antioxidant capacity of chemical compounds is commonly evaluated using spectrophotometric assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gov These methods measure the ability of a compound to donate a hydrogen atom or an electron to a stable free radical, leading to a color change that can be quantified.

The antioxidant activity of hydroxybenzaldehydes is influenced by the number and position of hydroxyl groups. For example, studies on dihydroxybenzaldehydes have shown a correlation between their oxidation potential and their antioxidant capacity.

Cell-Based Antioxidant Capacity Measurements In Vitro

Cell-based assays provide a more physiologically relevant assessment of antioxidant activity by measuring the ability of a compound to protect cells from oxidative stress. These assays can determine if a compound can enter cells and quench intracellular free radicals or stimulate the cell's own antioxidant defenses. While specific cell-based antioxidant data for this compound is not available, the general principle for related phenolic compounds involves evaluating their capacity to mitigate oxidative damage in cellular models.

Rational Design and Synthesis of Mechanistic Probes and Biologically Active Analogues

The development of new therapeutic agents often involves the rational design and synthesis of analogues of a lead compound to improve its activity, selectivity, and pharmacokinetic properties. For benzaldehyde derivatives, this can involve modifying the substituents on the aromatic ring. For example, the synthesis of various aroyl hydrazones from 4-hydroxy-3-methoxy-benzaldehyde has been explored to generate compounds with enhanced antimicrobial activities. mdpi.com

Structure-activity relationship (SAR) studies are crucial in this process. By systematically altering the structure of the lead molecule and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for a desired therapeutic effect. For antimicrobial benzazole derivatives, for instance, it has been noted that a bulky aromatic or heteroaromatic moiety can influence antibacterial potency.

Design Principles Based on Computational and SAR Data

The design of novel analogues of this compound is guided by computational analysis and existing structure-activity relationship (SAR) data from related benzaldehyde derivatives. The core benzaldehyde scaffold, with its various substitutions, offers a versatile framework for modification to enhance specific biological activities. Key structural features that are often manipulated include the nature and position of substituents on the aromatic ring, as the aldehyde functional group is a crucial site for interaction with biological targets.

Computational studies on substituted benzaldehydes often focus on molecular docking simulations to predict the binding affinity of these compounds with specific protein targets. For instance, in the context of antimicrobial activity, the aldehyde moiety can form covalent bonds with nucleophilic residues in the active sites of enzymes essential for microbial survival. The electronic properties of the benzene (B151609) ring, influenced by its substituents, play a significant role in modulating the reactivity of the aldehyde group. Electron-donating groups, such as methoxy and ethoxy, can increase the electron density of the ring and potentially influence the binding interactions.

SAR data from similar compounds, such as 3-allyl-4-(allyloxy)-5-ethoxybenzaldehyde, have indicated that the presence of both allyloxy and ethoxy groups can confer significant antioxidant and antimicrobial properties. The allyl group, in particular, may contribute to the compound's ability to scavenge free radicals. Furthermore, studies on other benzaldehyde derivatives have highlighted the importance of the substitution pattern on the aromatic ring for antifungal activity. For example, the presence of an ortho-hydroxyl group has been shown to increase antifungal potency, suggesting that the spatial arrangement and hydrogen-bonding capabilities of substituents are critical design parameters.

The design of more potent and selective analogues of this compound would, therefore, involve systematic modifications of the substituent groups. This could include altering the length and branching of the alkoxy chains (ethoxy and methoxy groups), repositioning the allyl group, or introducing other functional groups onto the aromatic ring to optimize interactions with specific biological targets.

Synthetic Strategies for Targeted Analogues

The synthesis of targeted analogues of this compound can be approached through several established organic synthesis routes. A common strategy involves the modification of readily available starting materials such as vanillin (B372448) or isovanillin (B20041).

One potential synthetic pathway could begin with the allylation of a suitably substituted phenol (B47542). For instance, starting with a precursor like 4-hydroxy-3-methoxybenzaldehyde (vanillin), the ethoxy group can be introduced at the 4-position via Williamson ether synthesis, reacting the phenol with an ethyl halide in the presence of a base. The introduction of the allyl group at the 3-position can be achieved through a Claisen rearrangement of an O-allyl ether precursor.

Alternatively, a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, could be employed to introduce the allyl group at a specific position on the benzaldehyde ring. This approach offers high regioselectivity and is compatible with a wide range of functional groups.

For the synthesis of a library of analogues with varied alkoxy groups, a combinatorial approach could be utilized. This would involve reacting a common intermediate, such as 3-allyl-4,5-dihydroxybenzaldehyde, with a series of different alkyl halides to generate a diverse set of di-alkoxy analogues.

The aldehyde functionality itself can be introduced at various stages of the synthesis. For example, it can be present in the starting material or formed later through the oxidation of a corresponding benzyl (B1604629) alcohol or the reduction of a carboxylic acid derivative. The choice of synthetic route would depend on the availability of starting materials, the desired substitutions on the final analogue, and the need to control stereochemistry if chiral centers are introduced.

A plausible synthetic scheme for this compound itself could start from 5-hydroxyvanillin. Ethylation of the 4-hydroxyl group followed by allylation of the 5-hydroxyl group would yield the desired product. The order of these steps could be crucial to avoid side reactions and maximize the yield.

In Vitro Evaluation of Novel Analogues for Enhanced Activity or Selectivity

The in vitro evaluation of newly synthesized analogues of this compound is a critical step in identifying compounds with enhanced biological activity or improved selectivity. A battery of assays is typically employed to screen for a range of potential therapeutic effects.

Antimicrobial Activity: The antimicrobial properties of the novel analogues would be assessed against a panel of clinically relevant bacteria and fungi. Standard methods such as the broth microdilution assay are used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of each compound. For example, studies on similar benzaldehydes have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Antioxidant Activity: The antioxidant potential of the analogues can be evaluated using various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to assess the ability of a compound to donate a hydrogen atom or an electron to a free radical. Other assays, such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay and the ferric reducing antioxidant power (FRAP) assay, can provide a more comprehensive picture of the antioxidant capacity. The presence of the allyl and alkoxy groups in the parent compound suggests that its analogues may also possess significant antioxidant properties.

Enzyme Inhibition Assays: Based on computational predictions of potential protein targets, specific enzyme inhibition assays can be conducted. For example, if the analogues are designed as inhibitors of enzymes involved in microbial metabolism or virulence, their inhibitory activity (e.g., IC50 values) would be determined using spectrophotometric or fluorometric methods.

The data obtained from these in vitro evaluations would be used to further refine the structure-activity relationships. By comparing the activity of different analogues, it is possible to identify the structural modifications that lead to enhanced potency or selectivity. This iterative process of design, synthesis, and in vitro testing is fundamental to the development of novel therapeutic agents based on the this compound scaffold.

Below is a hypothetical data table illustrating the kind of results that might be obtained from an in vitro evaluation of novel analogues.

CompoundR1R2R3MIC (µg/mL) vs. S. aureusDPPH Scavenging (IC50, µM)
Parent AllylEthoxyMethoxy12855
Analogue 1 PropylEthoxyMethoxy25678
Analogue 2 AllylPropoxyMethoxy6442
Analogue 3 AllylEthoxyEthoxy9650
Analogue 4 HEthoxyMethoxy>512110

Q & A

Q. What are the recommended synthetic routes for 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves substituting benzaldehyde derivatives with allyl and alkoxy groups. For example, refluxing substituted benzaldehydes with allyl halides in ethanol under acidic conditions (e.g., glacial acetic acid) can introduce allyl groups. Ethoxy and methoxy substituents are typically added via nucleophilic substitution or Williamson ether synthesis. Reaction efficiency depends on temperature control (60–80°C), solvent polarity, and catalyst selection (e.g., K₂CO₃ for deprotonation). Purity can be improved by column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify allyl protons (δ 5.0–6.0 ppm, splitting patterns) and methoxy/ethoxy signals (δ 3.3–4.0 ppm). Aromatic protons adjacent to electron-withdrawing groups (aldehyde) appear downfield (δ 9.8–10.2 ppm).
  • IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O stretches (~1250 cm⁻¹).
  • MS : Molecular ion peak at m/z 220 (C₁₃H₁₆O₃) with fragmentation patterns reflecting allyl and alkoxy losses. Cross-validate with databases like NIST Chemistry WebBook .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
  • First Aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical evaluation .

Q. How does the solubility profile of this compound influence solvent selection for reactions?

  • Methodological Answer : The compound is moderately polar due to alkoxy and aldehyde groups. It dissolves in ethanol, acetone, and dichloromethane but is poorly soluble in water. For reactions requiring polar aprotic conditions, DMF or DMSO may enhance solubility. Solvent choice should align with reaction mechanisms (e.g., SN2 reactions favor polar aprotic solvents) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of this compound under varying pH conditions?

  • Methodological Answer : Discrepancies may arise from protonation/deprotonation of the aldehyde group. To address this:
  • Conduct kinetic studies at controlled pH (e.g., buffered solutions).
  • Use HPLC to monitor intermediate formation under acidic (pH 2–4) vs. basic (pH 8–10) conditions.
  • Compare results with computational models (DFT calculations) to predict reactive sites .

Q. How can X-ray crystallography validate the stereoelectronic effects of substituents in this compound?

  • Methodological Answer :
  • Grow single crystals via slow evaporation in ethanol/water mixtures.
  • Use SHELXL (SHELX suite) for structure refinement. Analyze bond angles and torsional strains between allyl and alkoxy groups to assess steric hindrance.
  • Electron density maps can reveal hyperconjugative interactions between the aldehyde and methoxy groups .

Q. What experimental design principles apply to studying the compound’s role in multicomponent reactions (e.g., Ugi or Biginelli reactions)?

  • Methodological Answer :
  • Optimize stoichiometry (1:1:1 for aldehyde/amine/ketone in Ugi reactions).
  • Screen catalysts (e.g., Lewis acids like ZnCl₂) to accelerate imine formation.
  • Use in situ FTIR or Raman spectroscopy to track reaction progress and identify rate-limiting steps .

Q. How do computational methods (MD/DFT) predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Perform molecular docking (AutoDock Vina) to simulate binding affinities with target proteins (e.g., cytochrome P450).
  • DFT calculations (B3LYP/6-31G*) can model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic behavior.
  • Validate with in vitro assays (e.g., enzyme inhibition studies) .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they mitigated?

  • Methodological Answer :
  • GC-MS/HPLC-UV : Detect allyl oxidation byproducts (e.g., epoxides) using reverse-phase C18 columns and acetonitrile/water mobile phases.
  • Limitations : Co-elution of structurally similar impurities. Mitigate via tandem MS (MRM mode) or orthogonal methods like 2D-LC .

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